molecular formula C15H12N2O3 B2837673 7-Methyl-2-(3-methylphenyl)-5-nitro-1,3-benzoxazole CAS No. 1421240-48-3

7-Methyl-2-(3-methylphenyl)-5-nitro-1,3-benzoxazole

Cat. No.: B2837673
CAS No.: 1421240-48-3
M. Wt: 268.272
InChI Key: XWXWUUONEKRTML-UHFFFAOYSA-N
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Description

7-Methyl-2-(3-methylphenyl)-5-nitro-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-(3-methylphenyl)-5-nitro-1,3-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylphenylamine with 2-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-(3-methylphenyl)-5-nitro-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or other strong oxidizing agents.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Oxides or other oxidized forms.

    Substitution: Halogenated derivatives.

Scientific Research Applications

7-Methyl-2-(3-methylphenyl)-5-nitro-1,3-benzoxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methyl-2-(3-methylphenyl)-5-nitro-1,3-benzoxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzoxazole ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-nitrobenzoxazole: Similar structure but lacks the 3-methylphenyl group.

    3-Methyl-2-phenyl-5-nitrobenzoxazole: Similar structure but lacks the 7-methyl group.

Uniqueness

7-Methyl-2-(3-methylphenyl)-5-nitro-1,3-benzoxazole is unique due to the presence of both the 7-methyl and 3-methylphenyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its potential as a therapeutic agent and its utility in various scientific applications.

Properties

IUPAC Name

7-methyl-2-(3-methylphenyl)-5-nitro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-9-4-3-5-11(6-9)15-16-13-8-12(17(18)19)7-10(2)14(13)20-15/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXWUUONEKRTML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(O2)C(=CC(=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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